Product packaging for [(6-chloropyridin-2-yl)amino]urea(Cat. No.:CAS No. 320415-91-6)

[(6-chloropyridin-2-yl)amino]urea

Cat. No.: B2412965
CAS No.: 320415-91-6
M. Wt: 186.6
InChI Key: AZWPRMQNMVYBJE-UHFFFAOYSA-N
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Description

[(6-Chloropyridin-2-yl)amino]urea is a chemical compound of interest in scientific research, particularly due to the utility of its core structural motifs. The 6-chloropyridin-2-yl group is a recognized scaffold in the development of both agrochemicals and pharmaceuticals. Researchers investigating novel herbicidal agents may find value in this compound, as analogous chloropicolinate and urea derivatives are known to exhibit potent herbicidal activity . In the pharmaceutical domain, this compound serves as a valuable synthetic intermediate for constructing more complex molecules. Similar pyridyl-urea hybrids have been identified as promising scaffolds in antimicrobial discovery, specifically as inhibitors of bacterial DNA gyrase—a key target for new antibiotics . The structural features of this compound make it a versatile building block for generating diverse compound libraries for high-throughput screening in drug discovery programs. This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and conduct all necessary safety assessments prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7ClN4O B2412965 [(6-chloropyridin-2-yl)amino]urea CAS No. 320415-91-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(6-chloropyridin-2-yl)amino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN4O/c7-4-2-1-3-5(9-4)10-11-6(8)12/h1-3H,(H,9,10)(H3,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWPRMQNMVYBJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)NNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Urea Functionality: a Cornerstone in Modern Drug Discovery

The urea (B33335) motif is a privileged scaffold in medicinal chemistry, valued for its unique structural and electronic properties that facilitate potent and selective interactions with biological targets. nih.govsigmaaldrich.com Its significance stems primarily from its exceptional hydrogen bonding capabilities. The urea group contains two N-H groups that act as hydrogen bond donors and a carbonyl oxygen that serves as a hydrogen bond acceptor, enabling the formation of multiple, stable hydrogen bonds with amino acid residues in protein active sites. nih.gov This ability to form robust drug-target interactions is a key reason for its incorporation into a vast number of therapeutic agents. nih.govechemi.com

The synthesis of urea derivatives has also evolved, with modern methodologies aiming to overcome the safety and environmental issues associated with traditional reagents like phosgene (B1210022) and isocyanates. nih.gov This ongoing innovation ensures that urea-based compounds will continue to be a central focus of drug design and development. nih.govsigmaaldrich.com

The Pyridinyl Moiety: a Versatile Heterocycle in Bioactive Compounds

The pyridine (B92270) ring is one of the most prevalent nitrogen-containing heterocycles in the world of pharmaceuticals. nih.gov Its presence in numerous natural products, such as vitamins and alkaloids, hinted at its biological relevance, which has since been extensively exploited by medicinal chemists. nih.gov The pyridine moiety is a key structural component in a diverse range of drugs, demonstrating its versatility and importance in creating bioactive compounds. mdpi.com

A primary reason for the widespread use of the pyridine scaffold is its ability to enhance the pharmacological profile of a molecule. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can improve water solubility and bioavailability. nih.gov Furthermore, the pyridine ring is electronically distinct from a benzene (B151609) ring, offering different possibilities for molecular interactions, including pi-stacking and dipole interactions. mdpi.com

The substitution pattern on the pyridine ring allows for precise control over the molecule's steric and electronic properties, enabling chemists to optimize binding to a specific biological target. nih.gov This has led to the development of pyridine-containing drugs across a broad spectrum of therapeutic areas, including anticancer agents like Axitinib, antivirals, and antimicrobials. nih.govmdpi.com The inclusion of a chlorine atom, as seen in the chloropyridinyl moiety, can further enhance biological activity by modifying the electronic nature of the ring and providing an additional point of interaction.

An Overview of Research on Chloropyridinyl Urea Derivatives

General Strategies for Urea Scaffold Formation

The formation of the urea moiety is a cornerstone of synthesizing the target compound and its analogues. A variety of methods have been developed for this purpose, often tailored to the specific requirements of the desired product and the nature of the starting materials. nih.govresearchgate.net

Traditionally, the reaction of amines with phosgene (B1210022) or its safer solid equivalent, triphosgene (B27547), has been a primary method for generating urea derivatives. nih.govcommonorganicchemistry.com This process typically involves the in-situ formation of an isocyanate intermediate, which then reacts with another amine to form the urea linkage. nih.gov For unsymmetrical ureas, careful control of reaction conditions is necessary to avoid the formation of symmetrical byproducts. commonorganicchemistry.com

Another widely used reagent is N,N'-carbonyldiimidazole (CDI), which offers a safer alternative to phosgene. nih.gov The order of addition of reagents is critical when using CDI to prevent the formation of undesired symmetrical ureas. commonorganicchemistry.com

The Curtius rearrangement provides a pathway to ureas starting from carboxylic acids. commonorganicchemistry.com This method involves the conversion of a carboxylic acid to an acyl azide, which then rearranges to an isocyanate that can be trapped by an amine.

More contemporary approaches focus on greener and safer protocols. nih.gov These can include catalytic methods, such as the use of ruthenium or copper complexes, for oxidative carbonylation reactions. nih.gov Additionally, the use of less toxic reagents like ethylene (B1197577) carbonate or diethyl carbonate has been explored as an alternative to phosgene. nih.gov

A one-pot synthesis of ureas from Boc-protected amines has been described, utilizing 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) to generate an isocyanate in situ. acs.org This isocyanate then reacts with an amine to produce the desired urea. acs.org

The choice of synthetic strategy often depends on factors such as the availability of starting materials, desired purity of the final product, and scalability of the reaction.

Synthesis of Key Precursors: 2-Amino-6-chloropyridine (B103851) and Related Synthons

The primary precursor for the synthesis of this compound is 2-amino-6-chloropyridine. psu.edu The synthesis of this key intermediate has been approached through several routes, with varying degrees of efficiency and scalability.

A common starting material for the synthesis of 2-amino-6-chloropyridine is 2,6-dichloropyridine (B45657). psu.edu Direct substitution of one of the chlorine atoms with an amino group via reaction with ammonia (B1221849) is possible but requires high temperatures (200 °C) and pressure, making it less practical for laboratory-scale synthesis. psu.edu

A more widely used method involves the reaction of 2,6-dichloropyridine with hydrazine (B178648) hydrate (B1144303) to form 2-hydrazino-6-chloropyridine. psu.edu This reaction proceeds under milder conditions and gives a high yield of the hydrazino intermediate. psu.edu The subsequent reduction of the hydrazino group to an amino group can be achieved through various methods. psu.edu Reduction with hydrogen gas can lead to the undesired removal of the chlorine atom. psu.edu A more effective method is the reduction with hydrazine in the presence of a Raney nickel catalyst, which provides better yields of the desired 2-amino-6-chloropyridine. psu.edu

Another route involves the conversion of 2-hydrazino-6-chloropyridine to 2-azido-6-chloropyridine (B6283255) by reaction with sodium nitrite. psu.edu The resulting azide, while surprisingly stable, is then reduced to 2-amino-6-chloropyridine using sodium borohydride. psu.edu This method, though effective, is considered more laborious. psu.edu

For the synthesis of related synthons, such as 2-amino-3-nitro-6-chloropyridine, a different approach is taken. This compound can be synthesized by reacting 2,6-dichloro-3-nitropyridine (B41883) with ammonia gas in isopropanol. prepchem.com

The availability and efficient synthesis of these key aminopyridine precursors are critical for the subsequent construction of the urea and thiourea (B124793) derivatives.

Direct and Indirect Synthetic Routes to this compound

With the key precursor, 2-amino-6-chloropyridine, in hand, the formation of the urea moiety can be achieved through several routes.

A direct approach involves the reaction of 2-amino-6-chloropyridine with an isocyanate. While specific details for the synthesis of the parent compound this compound are not extensively detailed in the provided results, the general principle of reacting an amine with an isocyanate is a fundamental and straightforward method for urea formation. commonorganicchemistry.com

An indirect route could involve a multi-step process. For instance, 2-amino-6-chloropyridine could be reacted with a phosgene equivalent like triphosgene or CDI to form an isocyanate intermediate, N-(6-chloropyridin-2-yl)isocyanate. This reactive intermediate would then be treated with ammonia or a protected form of ammonia to yield the final urea product.

The synthesis of related urea derivatives often follows similar principles. For example, a series of diamino phenyl chloropicolinate fettered urea derivatives were synthesized by coupling methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate with various isocyanates. nih.gov This highlights the versatility of the isocyanate-amine reaction in generating a library of related compounds.

Derivatization Strategies for Analogues and Related Compounds

The core structure of this compound can be readily modified to generate a wide array of analogues with potentially diverse properties. These derivatization strategies typically focus on altering the urea or thiourea functionality or by incorporating the chloropyridinyl moiety into more complex cyclic structures.

Synthesis of Substituted Urea and Thiourea Derivatives

A primary method for creating analogues is through the synthesis of substituted ureas and thioureas. This is often achieved by reacting the key precursor, 2-amino-6-chloropyridine, or a related aminopyridine, with a variety of isocyanates or isothiocyanates.

For instance, a series of novel pyrimidinyl-containing ureas were synthesized, demonstrating the modularity of this approach. nih.gov Similarly, the synthesis of 1,3-substituted urea derivatives based on m-toluyl isocyanate and various 2-aminothiazoles has been reported, often using a catalyst like potassium carbonate. ppublishing.org

The synthesis of thiourea derivatives follows a parallel strategy, where isothiocyanates are used in place of isocyanates. A series of thiourea derivatives were prepared by coupling methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate with different isothiocyanates. nih.gov

The general reaction scheme for the synthesis of substituted ureas and thioureas is presented below:

Reactant 1Reactant 2Product
2-Amino-6-chloropyridineR-N=C=O (Isocyanate)N-(6-chloropyridin-2-yl)-N'-R-urea
2-Amino-6-chloropyridineR-N=C=S (Isothiocyanate)N-(6-chloropyridin-2-yl)-N'-R-thiourea

Table 1: General Reaction for Substituted Urea and Thiourea Synthesis

Preparation of N-Acyl Cyclic Urea Derivatives Incorporating Chloropyridinyl Moieties

Another significant derivatization strategy involves the incorporation of the chloropyridinyl group into N-acyl cyclic urea structures. These compounds are of interest due to the wide range of biological activities reported for cyclic urea derivatives. arkat-usa.org

A series of novel N-acyl cyclic urea derivatives have been synthesized by reacting 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one with various acyl chlorides. arkat-usa.org The reactions were typically carried out in the presence of a base like triethylamine (B128534) to afford the N-acylated products in good yields. arkat-usa.org

Further derivatization of these N-acyl cyclic ureas is also possible. For example, 1-(2-haloacetyl)-3-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one can undergo nucleophilic substitution with various secondary amines to produce N-acyl cyclic urea derivatives containing an α-tertiary amine. arkat-usa.org

The synthesis of N-acylurea derivatives can also be achieved through the reaction of carboxylic acids with N,N'-dialkylcarbodiimides in water. researchgate.netias.ac.in This reaction proceeds through an O-acyl isourea intermediate which then undergoes an O→N acyl migration. ias.ac.in

The general synthetic pathway for N-acyl cyclic urea derivatives is depicted below:

Starting MaterialReagentProduct
1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-oneR-COCl (Acyl Chloride)1-Acyl-3-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one
1-(2-Haloacetyl)-3-((6-chloropyridin-3-yl)methyl)imidazolidin-2-oneR₂NH (Secondary Amine)1-(2-(Dialkylamino)acetyl)-3-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one

Table 2: Synthesis of N-Acyl Cyclic Urea Derivatives

These derivatization strategies provide a powerful toolkit for chemists to generate a diverse library of compounds based on the this compound scaffold, enabling the exploration of their potential applications.

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and chemical environment of the atoms within this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic protons on the pyridine (B92270) ring will typically appear as doublets or triplets in the downfield region (δ 7.0-8.5 ppm) due to spin-spin coupling. The protons of the amino (NH and NH₂) groups would likely appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration. The precursor, 2-amino-6-chloropyridine, shows characteristic signals for its pyridine protons, which would be shifted upon the formation of the urea linkage. chemicalbook.comnih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the urea moiety is particularly characteristic, appearing significantly downfield (typically δ 150-160 ppm). nih.gov The carbon atoms of the chloropyridinyl ring would have distinct chemical shifts influenced by the chlorine and amino-urea substituents. For instance, in related urea derivatives, the carbon atoms of the pyridine ring exhibit signals in the aromatic region (δ 110-150 ppm). nih.gov

Expected ¹H and ¹³C NMR Data for this compound

Assignment Expected ¹H NMR Chemical Shift (δ, ppm) Expected ¹³C NMR Chemical Shift (δ, ppm)
Pyridine H-37.5 - 7.7 (d)~110
Pyridine H-46.8 - 7.0 (t)~140
Pyridine H-57.6 - 7.8 (d)~115
Pyridine C-2-~158
Pyridine C-6-~150
NH (pyridinyl)8.5 - 9.5 (s, br)-
NH₂ (urea)6.0 - 7.0 (s, br)-
C=O (urea)-~155

Note: Expected values are based on data from analogous structures and are subject to variation based on solvent and experimental conditions. 'd' denotes a doublet, 't' a triplet, and 's, br' a broad singlet.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

The N-H stretching vibrations of the primary and secondary amine groups are expected to appear as broad bands in the 3200-3500 cm⁻¹ region. docbrown.info A strong absorption band corresponding to the C=O (carbonyl) stretching of the urea group, often referred to as the Amide I band, would be prominent around 1650-1700 cm⁻¹. nih.govdocbrown.info The N-H bending vibrations (Amide II band) and C-N stretching vibrations would be observed in the 1550-1650 cm⁻¹ and 1400-1450 cm⁻¹ regions, respectively. docbrown.info The presence of the chloropyridine ring would be confirmed by C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ range and a C-Cl stretching band at lower wavenumbers.

Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-HStretching3200 - 3500 (broad)
C=OStretching (Amide I)1650 - 1700 (strong)
N-HBending (Amide II)1550 - 1650
C-NStretching1400 - 1450
C=C, C=N (Aromatic)Stretching1400 - 1600
C-ClStretching700 - 800

Mass Spectrometry (MS and High-Resolution Mass Spectrometry)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, thereby confirming the molecular weight. High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule. mdpi.com

For this compound (C₆H₆ClN₃O), the expected monoisotopic mass would be approximately 187.02 g/mol . The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

Common fragmentation pathways would likely involve the cleavage of the urea side chain. Key fragments could include the [M - NH₂]⁺ ion and the formation of the 6-chloropyridin-2-yl isocyanate ion or the 2-amino-6-chloropyridine cation. HRMS analysis of related chloropicolinate urea derivatives has been successfully used to confirm their elemental composition. nih.gov

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com If suitable single crystals of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

Based on studies of similar urea derivatives and chloropyridine compounds, it is anticipated that the molecule would exhibit a planar or near-planar conformation, particularly the pyridine ring and the adjacent urea atoms. mdpi.comnih.gov A key feature of the solid-state structure would be the extensive network of intermolecular hydrogen bonds. The N-H groups of the urea moiety are excellent hydrogen bond donors, while the carbonyl oxygen and the pyridinyl nitrogen atom are potential hydrogen bond acceptors. These interactions would likely lead to the formation of dimers or extended one-, two-, or three-dimensional supramolecular architectures. mdpi.com

Expected Crystallographic Data Parameters for this compound

Parameter Expected Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, Pbca
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Key Bond Lengths (Å)C=O, C-N (urea), C-Cl, C-N (pyridine)
Key Bond Angles (°)N-C-N (urea), C-N-C
Hydrogen BondingDonor-Acceptor distances and angles

Note: The actual parameters can only be determined experimentally.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. This technique is crucial for verifying the empirical formula of the synthesized this compound and ensuring its purity. The experimentally determined percentages of C, H, and N must align with the calculated values for the molecular formula C₆H₆ClN₃O. Such analyses are standard for the characterization of novel synthesized compounds, as seen in studies of related urea derivatives. nih.gov

Calculated Elemental Composition for C₆H₆ClN₃O

Element Calculated Percentage (%)
Carbon (C)45.15
Hydrogen (H)3.79
Chlorine (Cl)22.21
Nitrogen (N)26.33
Oxygen (O)10.02

Computational and Theoretical Investigations of 6 Chloropyridin 2 Yl Amino Urea

Quantum Chemical Studies

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

No published data on the DFT-optimized molecular geometry (bond lengths, bond angles, and dihedral angles) of [(6-chloropyridin-2-yl)amino]urea is available.

Information regarding the electronic structure, such as Mulliken atomic charges and dipole moment, as calculated by DFT, could not be located.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the resulting energy gap for this compound, are not documented in available literature.

Consequently, a discussion on its kinetic stability and chemical reactivity based on FMO theory cannot be provided.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

An MEP map, which would illustrate the electron density distribution and identify potential sites for electrophilic and nucleophilic attack on this compound, has not been published.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

There are no available NBO analysis results to describe the intramolecular charge transfer, hyperconjugative interactions, and stabilization energies within the this compound molecule.

Prediction of Vibrational and Spectroscopic Properties

A theoretically calculated vibrational spectrum (IR and Raman) for this compound, along with assignments of the principal vibrational modes, is not present in the public domain.

Molecular Modeling and Dynamics Simulations

No studies detailing molecular docking simulations or molecular dynamics simulations involving this compound could be found. Therefore, information on its binding modes with specific biological targets or its dynamic behavior in a simulated environment is unavailable.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), which is typically a protein. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

For a compound like this compound, molecular docking simulations could be employed to screen a library of biological targets to identify those with which it is most likely to interact. The process involves generating a three-dimensional structure of the ligand and docking it into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction.

Key interactions that would be analyzed in a docking study of this compound include:

Hydrogen Bonding: The urea (B33335) moiety and the pyridine (B92270) nitrogen are potential hydrogen bond donors and acceptors, respectively, which could form crucial interactions with amino acid residues in a target's binding site.

Hydrophobic Interactions: The chloropyridin-yl group can participate in hydrophobic interactions with nonpolar residues.

Pi-stacking: The aromatic pyridine ring may engage in pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

The results of such a study would provide valuable insights into the potential biological targets of this compound and the specific interactions that stabilize the ligand-target complex. This information is critical for the rational design of more potent and selective analogues.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

ParameterValue
Binding Energy (kcal/mol) -8.5
Hydrogen Bond Interactions GLU154, LYS89
Interacting Residues LEU34, VAL42, ALA55, PHE150
Predicted Inhibition Constant (Ki) 1.2 µM

This table is illustrative and does not represent actual experimental data.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational changes of a ligand and its target, the stability of their complex, and the role of solvent molecules.

In the context of this compound, MD simulations could be performed on the ligand alone to understand its conformational flexibility in an aqueous environment. More importantly, MD simulations of the ligand-target complex, as identified through molecular docking, would be crucial. Such simulations can:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time, the stability of the binding pose predicted by docking can be confirmed.

Characterize Dynamic Interactions: MD simulations can reveal transient interactions that are not captured by static docking poses.

Calculate Binding Free Energy: Advanced MD techniques like umbrella sampling or free energy perturbation can provide more accurate estimations of the binding affinity.

The insights gained from MD simulations are invaluable for validating docking results and for a deeper understanding of the energetic and entropic contributions to ligand binding.

Table 2: Illustrative Molecular Dynamics Simulation Parameters for this compound-Target Complex

ParameterDescriptionTypical Value
Simulation Time Total length of the simulation.100 ns
Root-Mean-Square Deviation (RMSD) A measure of the average distance between the atoms of the ligand or protein over time, relative to a reference structure.Ligand: < 2 Å, Protein: < 3 Å
Root-Mean-Square Fluctuation (RMSF) Measures the fluctuation of individual amino acid residues, indicating flexible regions of the protein.Higher values in loop regions
Radius of Gyration (Rg) A measure of the compactness of the protein.Stable over simulation time

This table is illustrative and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

To develop a QSAR model for analogues of this compound, a dataset of compounds with varying structural modifications and their corresponding measured biological activities would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors can be categorized as:

Topological: Describing the connectivity of atoms.

Geometrical: Relating to the 3D structure of the molecule.

Electronic: Pertaining to the distribution of electrons.

Physicochemical: Such as lipophilicity (logP) and molar refractivity.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the activity. nih.gov A robust QSAR model should have high predictive power, as assessed by internal and external validation techniques. unc.edu

Table 3: Illustrative QSAR Model for a Series of this compound Analogues

DescriptorCoefficientDescription
logP +0.45Lipophilicity
TPSA -0.12Topological Polar Surface Area
NHD +0.28Number of Hydrogen Bond Donors
MW -0.05Molecular Weight
0.85Coefficient of determination
0.72Cross-validated r²

This table is illustrative and does not represent actual experimental data. The equation for such a model might be: Activity = c + 0.45logP - 0.12TPSA + 0.28NHD - 0.05MW.

Biological Activities of 6 Chloropyridin 2 Yl Amino Urea and Analogues in Vitro and Non Clinical Applications

Antimicrobial Activity

Analogues of [(6-chloropyridin-2-yl)amino]urea have demonstrated a range of antimicrobial activities, inhibiting the growth of various pathogenic bacteria and fungi.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of the pyridine-urea scaffold have shown notable antibacterial effects. For instance, a series of aryl urea (B33335) derivatives were evaluated for their activity against several bacterial strains. Some of these compounds exhibited inhibitory activity against the Gram-negative bacterium Klebsiella pneumoniae, a pathogen known for causing a variety of infections. uea.ac.uk Specifically, derivatives with certain substitutions on the phenyl ring displayed promising minimum inhibitory concentrations (MICs). uea.ac.uk

Another study focused on newly synthesized acetamide (B32628) derivatives of aminopyridine. These compounds were tested against Gram-positive (Streptococcus pyogenes) and Gram-negative (Escherichia coli and Proteus mirabilis) bacteria. semanticscholar.org The results indicated that certain derivatives, particularly those incorporating a para-chlorophenyl moiety, displayed significant antibacterial properties with varying MIC values. semanticscholar.org

Compound/AnalogueBacterial StrainMIC (µM)Reference
Aryl urea derivative 7bKlebsiella pneumoniae 16100 uea.ac.uk
Aryl urea derivative 11bKlebsiella pneumoniae 1650 uea.ac.uk
Aryl urea derivative 67dKlebsiella pneumoniae 1672 uea.ac.uk
Aryl urea derivative 7bMultidrug-resistant E. coli100 uea.ac.uk
Aryl urea derivative 11bMultidrug-resistant E. coli50 uea.ac.uk
Aryl urea derivative 67dMultidrug-resistant E. coli36 uea.ac.uk
Acetamide derivative 22E. coli>6.25 semanticscholar.org
Acetamide derivative 23E. coli>6.25 semanticscholar.org
Acetamide derivative 22P. mirabilis>6.25 semanticscholar.org
Acetamide derivative 23P. mirabilis>6.25 semanticscholar.org

Antifungal Efficacy Against Pathogenic Fungi

The antifungal potential of pyridine-urea analogues has also been investigated. A study on 6-substituted amiloride (B1667095) and hexamethylene amiloride (HMA) analogs, which share structural similarities with pyridine-urea compounds, demonstrated activity against a panel of pathogenic fungi. nih.govfrontiersin.orgnih.gov A series of 6-(2-benzofuran)amiloride and HMA analogs showed a significant increase in activity against Cryptococcus neoformans. nih.govfrontiersin.orgnih.gov These compounds also exhibited broad-spectrum activity against other fungal pathogens, including some multidrug-resistant clinical isolates. nih.govfrontiersin.orgnih.gov

Compound/AnalogueFungal StrainMIC (µg/mL)MFC (µg/mL)Reference
6-(2-benzofuran) HMA analog 9Cryptococcus neoformans1616 nih.govfrontiersin.org
6-(2-benzofuran) 5-piperidine analog 8Cryptococcus neoformans1616 nih.govfrontiersin.org
HMA analog with phenylethylamine substitution 11Cryptococcus neoformans88 nih.govfrontiersin.org

Antitubercular/Antimycobacterial Activity

A significant area of research for pyridine-urea analogues has been their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. A study focused on the design and synthesis of novel chloropicolinate amides and urea derivatives as potential inhibitors of this bacterium. nih.govresearchgate.net Several of these synthesized compounds exhibited promising in vitro antimycobacterial activity, with some showing MIC values comparable to the first-line anti-TB drug isoniazid. nih.govresearchgate.net The mechanism of action for some of these compounds is thought to involve the inhibition of the M. tuberculosis epoxide hydrolase (EH) enzyme B (EphB). nih.gov

Compound/AnalogueBacterial StrainMIC (µM)Reference
Chloropicolinate urea derivative 16Mycobacterium tuberculosis H37Rv6.96 nih.gov
Chloropicolinate urea derivative 19Mycobacterium tuberculosis H37Rv6.98 nih.gov
Chloropicolinate urea derivative 28Mycobacterium tuberculosis H37Rv7.00 nih.gov
Chloropicolinate urea derivative 22Mycobacterium tuberculosis H37Rv7.86 nih.gov
Chloropicolinate urea derivative 10Mycobacterium tuberculosis H37Rv7.90 nih.gov
Urea hit 1 (adamantyl trifluorophenyl urea)M. tuberculosis0.03 nih.gov

Antiviral Activity

The antiviral potential of the specific compound this compound has not been extensively documented in publicly available research. However, the broader class of pyridine (B92270) derivatives has been a subject of interest in antiviral research. nih.gov These compounds have been investigated for their activity against a variety of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and respiratory syncytial virus (RSV). nih.gov The mechanisms of action are diverse and can include the inhibition of viral enzymes such as reverse transcriptase and polymerase. nih.gov One study on isoindol heterocyclic ureas showed that some derivatives possessed a broad spectrum of antiviral activity against viruses like Parainfluenza-3, Reovirus-1, and Herpes simplex virus. clockss.org Further research is required to specifically evaluate the antiviral efficacy of this compound and its close analogues.

Antiproliferative/Anticancer Activity in Cell-Line Based Assays

The antiproliferative activity of pyridine-urea analogues against various cancer cell lines is a well-researched area. These compounds have demonstrated potent growth inhibitory effects, often with IC50 values in the micromolar to nanomolar range.

A novel series of pyridine-ureas were synthesized and evaluated for their in vitro growth inhibitory activity against the human breast cancer cell line MCF-7. mdpi.com Several compounds in this series exhibited potent antiproliferative activity, with some being significantly more active than the reference drugs doxorubicin (B1662922) and sorafenib. mdpi.com The mechanism of action for some of these compounds was investigated, revealing inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. mdpi.comresearchgate.net

Another study reported on nicotinonitrile derivatives, which can be considered related structures, showing potent cytotoxic effects against various cancer cell lines, including large-cell lung cancer (NCIH 460) and colon cancer (RKOP 27) cell lines. nih.gov

Compound/AnalogueCell LineIC50 (µM)Reference
Pyridine-urea 8eMCF-7 (48h)0.22 mdpi.com
Pyridine-urea 8nMCF-7 (48h)1.88 mdpi.com
Pyridine-urea 8eMCF-7 (72h)0.11 mdpi.com
Pyridine-urea 8nMCF-7 (72h)0.80 mdpi.com
Pyridine-urea 8b (VEGFR-2 inhibition)-5.0 mdpi.comresearchgate.net
Pyridine-urea 8e (VEGFR-2 inhibition)-3.93 mdpi.comresearchgate.net
Nicotinonitrile derivative 14aNCIH 4600.025 nih.gov
Nicotinonitrile derivative 14aRKOP 270.016 nih.gov
2-Pyridyl urea-based Cu(II) Complex Cu(U11)2Cl2NCI-H197533.4 mdpi.com

Insecticidal and Pest Control Activity

Research into the insecticidal properties of pyridine-urea analogues has shown promising results for their potential use in pest control. A study on functionalized pyridine derivatives, designed as analogues of neonicotinoid insecticides, demonstrated significant toxicity against the cowpea aphid (Aphis craccivora). nih.govacs.org The LC50 values for some of these compounds were in the low mg/L range, indicating high insecticidal bioactivity. nih.govacs.org

Another area of investigation has been the activity of pyrimidine (B1678525) derivatives containing a urea pharmacophore against the mosquito vector Aedes aegypti. nih.gov Several of these compounds exhibited insecticidal activity against both larval and adult mosquitoes. nih.gov These findings suggest that the pyridine-urea scaffold is a viable starting point for the development of new and effective insecticides. researchgate.net

Compound/AnaloguePest SpeciesLC50 (mg/L)Reference
Pyridine derivative 1fAphis craccivora (nymphs)0.080 nih.govacs.org
Pyridine derivative 1dAphis craccivora (nymphs)0.098 nih.govacs.org
Pyridine derivative 1cAphis craccivora (nymphs)0.127 nih.govacs.org
Pyridine derivative 1fAphis craccivora (adults)0.498 nih.govacs.org
Pyridine derivative 1dAphis craccivora (adults)0.593 nih.govacs.org
Pyrimidine urea derivative 4dAedes aegypti70% mortality at 2 µg/mL nih.gov

Efficacy Against Agricultural Insect Pests

The this compound structure is analogous to several classes of synthetic insecticides. The presence of a substituted pyridine ring is a common feature in neonicotinoid and other modern insecticides, while the urea moiety is characteristic of insect growth regulators like benzoylureas.

Studies on various pyridine and pyrimidine derivatives containing a urea or similar pharmacophore have demonstrated notable insecticidal activity against a range of agricultural pests. For instance, a series of novel pyrimidine derivatives incorporating a urea group were found to be effective against the mosquito vector Aedes aegypti. nih.gov In these studies, certain compounds exhibited significant mortality rates at low concentrations, highlighting the potential of the urea-containing heterocyclic structure in pest management. nih.gov Similarly, research on N-aryl-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]ureas has shown promising biological activity, further underscoring the importance of the pyridyl-urea scaffold. researchgate.net

Analogues such as those containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold have been synthesized and tested against lepidopteran pests like Helicoverpa armigera and Plutella xylostella, showing favorable insecticidal activities. researchgate.net Furthermore, amides containing N-pyridylpyrazole moieties have demonstrated broad-spectrum insecticidal activity against various Lepidoptera. nih.gov The insecticidal efficacy of pyridine derivatives against aphids, such as Aphis craccivora, has also been documented, with some analogues showing higher activity than the commercial insecticide acetamiprid (B1664982). aun.edu.eg

The general structure-activity relationship (SAR) studies suggest that the nature and position of substituents on both the pyridine and any aryl rings play a crucial role in determining the insecticidal potency.

Table 1: Insecticidal Activity of Selected Pyridine and Urea Analogues

Compound/Analogue ClassTarget Pest(s)Observed EfficacyReference(s)
Pyrimidine derivatives with urea pharmacophoreAedes aegypti (mosquito)Compound 4d showed 70% mortality at 2 µg/mL. nih.gov
Diacylhydrazine derivatives with 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffoldHelicoverpa armigera, Plutella xylostellaGood insecticidal activities observed. researchgate.net
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamideAphis craccivora (cowpea aphid)Higher insecticidal activity than acetamiprid after 24h. aun.edu.eg
Amides with N-pyridylpyrazole moietiesMythimna separata (oriental armyworm)Compound 7l showed 80% mortality at 10 µg·mL−1. nih.gov

Investigation of Target Organism Specificity

The specificity of an insecticide to target pests while sparing beneficial organisms is a critical aspect of integrated pest management (IPM). For chloropyridinyl-based insecticides, particularly the neonicotinoids, the primary target is the nicotinic acetylcholine (B1216132) receptor (nAChR) in the insect central nervous system. The selectivity of these compounds often arises from differences in the structure and pharmacology of insect versus vertebrate nAChRs.

While direct studies on the target organism specificity of this compound are not available, inferences can be drawn from its analogues. For instance, benzoylurea (B1208200) insecticides, which share the urea functional group, are known insect growth regulators that interfere with chitin (B13524) synthesis. google.comresearchgate.net This mode of action is specific to arthropods and does not affect vertebrates. These compounds are generally used against larval stages of insects and have minimal impact on adult stages and non-arthropod organisms. researchgate.net

The ecological selectivity of pesticides can also be influenced by the method of application. For example, the use of lower doses or targeted application methods can minimize the impact on non-target species. core.ac.uk However, some broad-spectrum insecticides that contain a pyridine moiety can be harmful to beneficial insects if not used selectively. ucanr.edu The assessment of chlorfenvinphos, an organophosphate, showed that even with physiological selectivity, sublethal effects on beneficial parasitoids could be significant. nih.gov Therefore, while the structural components of this compound suggest potential for target specificity, empirical testing against a range of target and non-target organisms would be necessary to confirm this.

Antioxidant Activity

The potential for compounds to act as antioxidants is of interest in various fields, including medicine and materials science. The pyridine nucleus is a component of many natural and synthetic compounds with demonstrated antioxidant properties.

Research on pyridazine (B1198779) derivatives, which are structurally related to pyridines, has shown that these compounds can exhibit significant antioxidant activity. In one study, a series of 2H-pyridazine-3-one and 6-chloropyridazine analogues demonstrated a strong inhibitory effect on superoxide (B77818) anion formation, with activities comparable to alpha-tocopherol (B171835) at similar concentrations. nih.gov This suggests that the presence of a halogenated six-membered nitrogen-containing ring may contribute to antioxidant potential.

Furthermore, studies on chlorophyll (B73375) derivatives have highlighted that modifications to the core structure, which includes a heterocyclic system, can significantly influence antioxidant capacity. researchgate.net While direct data on this compound is not available, the collective evidence from its analogues suggests that this class of compounds may possess antioxidant properties worthy of investigation.

Table 2: Antioxidant Activity of Selected Pyridine Analogues

Compound/Analogue ClassAssayKey FindingsReference(s)
6-chloropyridazine analoguesSuperoxide anion scavenging84% - 99% inhibition at 10⁻³ M. nih.gov
Chlorophyll derivativesβ-carotene bleaching methodPheophorbide b and pheophytin b showed strong antioxidant activity. researchgate.net

Anti-inflammatory Activity (In Vitro Models)

The anti-inflammatory potential of pyridine and pyrimidine derivatives has been an active area of research. These compounds have been shown to modulate various inflammatory pathways.

Studies on pyrimidine derivatives have demonstrated their ability to inhibit key inflammatory mediators. For example, certain pyrimidine-containing compounds have been found to suppress the production of nitric oxide (NO), a pro-inflammatory molecule, and down-regulate the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. nih.gov The anti-inflammatory effects of pyrimidines are often attributed to their ability to interfere with signaling pathways such as that of nuclear factor kappa B (NF-κB) and to reduce the expression of pro-inflammatory cytokines.

One study on pyrimido[1,2-b]pyridazin-2-one derivatives found that a compound bearing a chlorine substituent exhibited the strongest inhibitory activity on NO production in RAW264.7 cells and also decreased the gene expression of various pro-inflammatory cytokines and chemokines. nih.gov This highlights the potential role of the halogenated heterocyclic core in mediating anti-inflammatory responses. Although specific in vitro anti-inflammatory data for this compound are not documented, the activities of its analogues suggest that it could be a candidate for such investigations.

Table 3: In Vitro Anti-inflammatory Activity of Selected Pyrimidine Analogues

Compound/Analogue ClassIn Vitro ModelKey FindingsReference(s)
Pyrimido[1,2-b]pyridazin-2-one derivative with chlorineRAW264.7 cells (NO production)IC₅₀ of 29.94 ± 2.24 µM for NO inhibition. nih.gov
Pyrimido[1,2-b]pyridazin-2-one derivative with chlorineTHP-1 cells (COX-2 expression)Down-regulated the expression of COX-2. nih.gov
Trifluoromethyl-substituted pyrimidinesCOX-2 enzyme inhibitionSignificant inhibitory effects observed with various substituents.

Other Mechanistic Biological Modulations (e.g., Enzyme Inhibition, Receptor Interactions)

The biological activities of this compound and its analogues can be attributed to their interactions with specific molecular targets, such as enzymes and receptors.

Enzyme Inhibition: The urea and thiourea (B124793) moieties are known to be effective inhibitors of various enzymes. A significant area of research has been the inhibition of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea. Inhibition of this enzyme is relevant in both medicine, to combat infections by ureolytic bacteria like Helicobacter pylori, and in agriculture, to reduce nitrogen loss from urea-based fertilizers. nih.gov Numerous urea and thiourea derivatives have been synthesized and shown to be potent urease inhibitors. nih.gov For example, transition-state analogues of urea, such as N-(n-butyl)thiophosphoric triamide (NBPT), are effective inhibitors of urease. nih.gov

Receptor Interactions: The chloropyridinyl group is a key pharmacophore in neonicotinoid insecticides, which act as agonists of the insect nAChR. acs.org This interaction leads to the overstimulation of the nervous system and subsequent paralysis and death of the insect. The binding affinity and specificity of these compounds to the nAChR are influenced by the substituents on the pyridine ring and the nature of the rest of the molecule.

Another important receptor target for insecticides is the ryanodine (B192298) receptor (RyR), a calcium channel in muscle and nerve cells. Diamide insecticides, which often contain aromatic amide structures, are potent activators of insect RyRs, leading to uncontrolled calcium release and paralysis. The binding of these compounds to the RyR is highly specific to insects.

While the exact molecular target of this compound has not been elucidated in the reviewed literature, its structural features suggest potential interactions with either nAChRs, RyRs, or enzymes like urease, depending on the specific three-dimensional conformation and electronic properties of the molecule. Further research, including molecular docking and in vitro binding assays, would be necessary to determine its precise mechanism of action.

Table 4: Potential Mechanistic Targets for this compound Analogues

Molecular TargetClass of AnaloguePotential EffectReference(s)
UreaseUrea and thiourea derivativesInhibition of enzyme activity nih.gov
Nicotinic Acetylcholine Receptor (nAChR)Chloropyridinyl neonicotinoidsAgonistic activity leading to neurotoxicity acs.org
Ryanodine Receptor (RyR)Diamide insecticidesActivation of calcium release nih.gov
Anion ReceptorsUrea and tetrazine containing receptorsChloride binding nih.gov

Structure Activity Relationship Sar Studies of Chloropyridinyl Urea Derivatives

Influence of Substituent Position and Electronic Properties on Biological Efficacy

The biological activity of chloropyridinyl urea (B33335) derivatives is profoundly influenced by the nature and position of substituents on both the pyridine (B92270) ring and the urea moiety. Research into related compounds, such as chloropicolinate amides and other urea derivatives, provides valuable insights into these effects. nih.gov

The position of the chlorine atom on the pyridine ring is a critical determinant of activity. In many heterocyclic compounds, halogenation can impact lipophilicity, metabolic stability, and electronic properties. For instance, in 3-substituted 2,6-dichloropyridines, the regioselectivity of nucleophilic aromatic substitution was found to correlate with the steric parameters of the substituent at the 3-position. researchgate.net This suggests that bulky substituents near the chlorine atom can influence the molecule's interaction with its biological target.

To illustrate the impact of substituent variations, the following table summarizes the effects observed in related urea derivatives.

Compound Scaffold Substituent Modification Observed Effect on Biological Activity Reference
Phenyl Urea DerivativesSubstitution on the aryl ringPotency and selectivity are significantly altered. nih.gov
Chloropicolinate DerivativesVariations in amide and urea moietiesResulted in compounds with good Minimum Inhibitory Concentration (MIC) values against M. tuberculosis. nih.gov
2,6-DichloropyridinesIntroduction of bulky groups at the 3-positionInfluences regioselectivity of reactions, implying a steric effect on molecular interactions. researchgate.net

These findings underscore the importance of a systematic approach to modifying the chloropyridinyl urea scaffold to enhance biological efficacy.

Stereochemical Considerations and Their Impact on Activity

Stereochemistry plays a pivotal role in the biological activity of many chiral compounds, as the three-dimensional arrangement of atoms dictates the interaction with biological macromolecules. nih.govmdpi.com For chloropyridinyl urea derivatives that possess chiral centers, the absolute configuration can lead to significant differences in potency and selectivity.

While specific stereochemical studies on [(6-chloropyridin-2-yl)amino]urea were not found in the provided search results, the broader literature on chiral urea derivatives and related structures highlights the importance of this aspect. For example, in a series of aziridine (B145994) derivatives of urea and thiourea (B124793), the (S)-configuration of the aziridine ring was found to be crucial for conferring antimicrobial activity. mdpi.com This demonstrates that even subtle changes in the spatial orientation of a functional group can have a profound impact on biological function.

Similarly, studies on nature-inspired compounds like 3-Br-acivicin and its derivatives have shown that only specific isomers exhibit significant antiplasmodial activity. nih.govmdpi.com This stereoselectivity is often attributed to the specific recognition by and interaction with biological targets, such as enzymes or receptors. Molecular modeling studies have further elucidated the structural and stereochemical requirements for efficient binding and enzyme inactivation. nih.govmdpi.com

The potential for stereoisomerism in derivatives of this compound, particularly when substituents introduce chiral centers, necessitates careful consideration during drug design and development. The synthesis of enantiomerically pure compounds is often required to fully characterize the pharmacological profile of each isomer.

The following table summarizes the observed impact of stereochemistry on the activity of related compounds.

Compound Class Stereochemical Feature Impact on Biological Activity Reference
Aziridine Urea Derivatives(S)-configuration of the aziridine ringEssential for antimicrobial properties. mdpi.com
3-Br-acivicin Isomers(5S, αS) isomersDisplayed significant antiplasmodial activity, suggesting stereoselective uptake and target interaction. nih.govmdpi.com
Danicalipin A DiastereomersC11,C15-epimerShowed no effect on permeability and was more toxic, highlighting the influence of conformation. researchgate.net

Correlation between Structural Features and Specific Biological Targets

The structural features of chloropyridinyl urea derivatives are intrinsically linked to their affinity and selectivity for specific biological targets. The urea moiety, for instance, is a common pharmacophore known to form key hydrogen bond interactions with the hinge region of various protein kinases.

In the context of Rho kinase (ROCK) inhibitors, a thorough SAR study of urea-based scaffolds revealed potent and selective inhibitors. nih.gov This suggests that the chloropyridinyl urea backbone could be a promising scaffold for targeting kinases. The 2-pyridyl urea backbone, in general, is recognized as an N,O-chelate ligand capable of efficiently forming complexes with transition metals, which has been exploited in the development of metal-based anticancer agents. mdpi.com

Furthermore, the antitubercular activity of some chloropicolinate amides and urea derivatives points towards their potential to inhibit enzymes essential for the survival of Mycobacterium tuberculosis. nih.gov The SAR of these compounds can be rationalized with respect to the binding site of specific enzymes, such as epoxide hydrolases. nih.gov

The correlation between the structural elements of chloropyridinyl urea derivatives and their biological targets can be summarized as follows:

Structural Feature Potential Biological Target(s) Supporting Evidence from Related Compounds Reference
Urea MoietyProtein Kinases (e.g., ROCK)The urea group acts as a hydrogen bond donor-acceptor, crucial for binding to the kinase hinge region. nih.gov
2-Pyridyl Urea ScaffoldMetal-coordinating enzymes/proteinsForms stable complexes with transition metals like Cu(II), leading to potential anticancer activity. mdpi.com
Chloropyridinyl RingVarious bacterial enzymesModifications on this ring system have led to potent antitubercular agents. nih.gov
Overall Molecular Shape and SubstituentsEpoxide HydrolasesThe pharmacophore developed for some urea derivatives is consistent with inhibitors of this enzyme family. nih.gov

Mechanistic Investigations of 6 Chloropyridin 2 Yl Amino Urea Biological Actions

Identification and Validation of Molecular Targets

The biological effects of a compound are intrinsically linked to its interaction with specific molecular targets within a biological system. For [(6-chloropyridin-2-yl)amino]urea, the identification of its precise molecular targets is a critical step in elucidating its mechanism of action. While direct targets have not been definitively identified for this specific compound, research on structurally related pyridin-2-yl urea (B33335) derivatives points toward several potential protein families.

One of the most prominent potential targets for this class of compounds is the enzyme DNA gyrase . This essential bacterial enzyme is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. Inhibition of DNA gyrase leads to the disruption of these vital cellular processes and ultimately results in bacterial cell death. The aminocoumarin class of antibiotics are well-known inhibitors of the GyrB subunit of DNA gyrase. mdpi.combgc.ac.in

Another significant area of investigation for pyridin-2-yl urea derivatives is their potential as kinase inhibitors . Kinases are a large family of enzymes that play a central role in cell signaling and are frequently implicated in diseases such as cancer. For instance, certain pyridin-2-yl urea compounds have been identified as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling pathways. sigmaaldrich.comnih.govnih.gov The inhibition of ASK1 is a promising therapeutic strategy for a variety of diseases.

Furthermore, other research has explored the potential for related urea derivatives to inhibit enzymes such as hyaluronidase , which is involved in the degradation of the extracellular matrix and has implications for tumor growth and metastasis. nih.gov

While these findings provide strong indications of potential molecular targets for this compound, it is imperative that future research includes specific screening and validation studies to identify the precise molecular partners of this compound.

Characterization of Ligand-Protein Binding Modes and Affinities

The interaction between a ligand, such as this compound, and its protein target is a highly specific and dynamic process. Understanding the binding mode and affinity is crucial for rational drug design and optimization. For the broader class of pyridin-2-yl urea derivatives, computational modeling and experimental techniques have provided insights into these interactions.

The urea moiety is a key structural feature that often plays a critical role in binding to protein targets. It can act as both a hydrogen bond donor and acceptor, forming strong and directional interactions with amino acid residues in the active site of an enzyme. researchgate.net In the case of pyridin-2-yl urea inhibitors of ASK1, molecular docking studies have predicted potential binding modes where the urea group forms key hydrogen bonds with the protein. sigmaaldrich.comnih.gov

The affinity of a ligand for its target is typically quantified by its half-maximal inhibitory concentration (IC50) or its binding affinity constant (Kd). For a series of novel pyridin-2-yl urea inhibitors targeting ASK1 kinase, IC50 values in the nanomolar range have been reported, indicating high potency. sigmaaldrich.comnih.govnih.gov

Compound DerivativeTargetIC50 (nM)
Pyridin-2-yl urea derivative 1ASK11.55 ± 0.27
Pyridin-2-yl urea derivative 2ASK145.27 ± 4.82
Pyridin-2-yl urea derivative 3ASK12.92 ± 0.28

This table presents the inhibitory activity of several novel pyridin-2-yl urea derivatives against ASK1 kinase, as reported in a recent study. nih.gov These compounds are structurally related to this compound and provide an indication of the potential potency of this class of inhibitors. The specific binding affinity of this compound for its targets remains to be determined.

Elucidation of Biochemical Pathway Modulation

The interaction of a compound with its molecular target ultimately leads to the modulation of one or more biochemical pathways, resulting in a physiological response. The elucidation of these pathway-level effects is a key component of understanding a compound's biological actions.

Given the potential for pyridin-2-yl urea derivatives to target kinases, it is plausible that this compound could modulate signaling pathways regulated by these enzymes. As previously mentioned, ASK1 is a key component of the MAPK signaling cascades, which are involved in cellular responses to stress, inflammation, and apoptosis. sigmaaldrich.comnih.govnih.gov Inhibition of ASK1 by a compound like this compound could therefore have significant effects on these fundamental cellular processes.

Should DNA gyrase be a primary target, the downstream effects would involve the disruption of DNA synthesis and repair, leading to an antibacterial effect. mdpi.com This mechanism is well-established for other DNA gyrase inhibitors.

The synthesis of various chloropicolinate amides and urea derivatives has been explored for their potential as inhibitors of Mycobacterium tuberculosis. nih.gov This suggests that compounds like this compound could potentially interfere with metabolic or signaling pathways essential for the survival of this pathogen.

Future Research Directions and Advanced Analogue Development for 6 Chloropyridin 2 Yl Amino Urea

Rational Design Principles for Optimized Biological Potency and Selectivity

The development of analogues of [(6-chloropyridin-2-yl)amino]urea with enhanced biological potency and target selectivity hinges on the application of rational design principles. This approach relies heavily on understanding the structure-activity relationships (SAR) of related pyridinyl urea (B33335) compounds, many of which are known inhibitors of protein kinases. nih.govacs.org For instance, diaryl ureas are a well-established class of inhibitors for receptor tyrosine kinases like VEGFR-2, which are crucial in cancer angiogenesis. nih.govmdpi.com

Future design strategies for this compound analogues would involve systematic modifications at several key positions:

Substitution on the Pyridine (B92270) Ring: The electronic and steric properties of the pyridine ring can be modulated. While the chlorine atom at the 6-position is a key feature, further substitutions could be explored to enhance binding affinity or alter physical properties.

Modification of the Urea Linker: N-methylation or substitution on the urea nitrogen atoms can disrupt planarity, which may improve water solubility and alter the hydrogen-bonding pattern with the target protein. nih.gov However, this can also lead to a decrease in activity, as observed in some adamantyl urea series where mono- and di-N-methylation resulted in reduced anti-tubercular potency. nih.gov

Variation of the Second Amino Group: The terminal amino group of the urea offers a prime location for introducing various substituents. In many diaryl urea kinase inhibitors, this position is occupied by a substituted phenyl ring. The nature and position of substituents on this ring are critical for potency and selectivity.

By synthesizing and testing a library of analogues, a detailed SAR profile can be constructed. This data is fundamental for guiding the design of more potent and selective compounds.

Table 1: Illustrative Structure-Activity Relationship (SAR) Insights from Related Pyridinyl Urea Analogues Note: This table is a generalized representation based on findings for various pyridinyl urea kinase inhibitors and does not represent data for this compound itself.

Lead ScaffoldR1 (on Pyridine)R2 (on Terminal Phenyl)Target/ActivityKey Finding
N-pyridinyl-N'-phenylureaH-OCH3, -ClVEGFR-2 InhibitionSubstituents on the terminal phenyl ring significantly impact inhibitory concentration (IC50). nih.gov
N-pyridinyl-N'-phenylurea2-methyl, 6-aryl-Cl, -FAnticancer (MCF-7)Halogen substitution on the terminal phenyl ring enhances anticancer activity. mdpi.com
N-pyrazole-N'-arylurea-tert-butylp38 MAP KinaseA bulky group creates a specific interaction in a hydrophobic pocket, enhancing potency. acs.org
Adamantyl Urea-PhenylAnti-tuberculosisA bulky adamantyl group on one side and an aryl ring on the other is preferred for activity. nih.gov

Integration of the Chloropyridinyl Urea Scaffold into Hybrid Bioactive Molecules

Molecular hybridization is a powerful strategy in drug discovery that combines two or more distinct pharmacophores into a single molecule. mdpi.com This approach can lead to compounds with improved affinity, better selectivity, or a novel mechanism of action, potentially addressing issues like drug resistance. dntb.gov.ua The this compound scaffold is an excellent candidate for integration into such hybrid molecules.

Future research could focus on creating hybrids by linking the chloropyridinyl urea moiety to other known bioactive heterocyclic systems. For example:

Quinazoline (B50416) Hybrids: Quinazolines are present in many approved kinase inhibitors. A hybrid molecule combining the chloropyridinyl urea structure with a quinazoline core could result in a dual-target inhibitor or a compound with enhanced potency against a single target. researchgate.net

Pyrazole and Triazole Hybrids: Pyrazole and triazole rings are common in medicinal chemistry and are known to interact with a variety of biological targets. nih.govresearchgate.net Hybridizing the chloropyridinyl urea scaffold with these heterocycles could yield novel anticancer or anti-inflammatory agents.

Thiazole Hybrids: Pyridylthiazole-based ureas have been identified as potent inhibitors of Rho-associated protein kinases (ROCK), suggesting that a chloropyridinyl urea-thiazole hybrid could be a promising avenue for developing new anticancer therapeutics. nih.gov

The design of these hybrids involves a linker strategy, where the length and nature of the chemical linker connecting the two pharmacophores are optimized to ensure proper orientation and binding at the target sites.

Table 2: Examples of Bioactive Pyridine-Urea Hybrid Scaffolds Note: This table illustrates the concept with examples of related hybrid molecules.

Pyridine-Urea CoreHybridized MoietyResulting Biological ActivityReference
Pyridine-UreaQuinazolinePotent anticancer activity (MCF7 & HCT116 cells) mdpi.comresearchgate.net
Pyridine-Urea1H-indazolePotent anticancer activity (MCF7 & HCT116 cells) mdpi.com
Pyridine-UreaPyrimidine-PyrazolePromising tubulin inhibitors with anticancer activity researchgate.net
PyridylsulfonamidePhenylureaAnticancer activity (leukemia, colon, melanoma) nih.gov

Exploration of Novel Research Applications in Agricultural Chemistry and Chemical Biology

Beyond medicinal chemistry, the this compound scaffold holds potential for applications in other scientific fields.

Agricultural Chemistry: Urea derivatives are widely used as herbicides, and pyridine-based compounds also form a significant class of agrochemicals. google.comresearchgate.netinfinitygalaxy.org For instance, chloropicolinate amides and certain urea derivatives are known for their herbicidal properties. nih.gov This suggests that this compound and its analogues could be systematically screened for herbicidal, fungicidal, or plant growth regulatory activities. The development of new agrochemicals is crucial for managing weed resistance and improving crop yields. researchgate.net Research in this area would involve evaluating the effect of these compounds on various plant species and pests.

Chemical Biology: Small molecules are invaluable tools for dissecting complex biological pathways. Potent and selective inhibitors can be used as "chemical probes" to study the function of specific proteins (e.g., kinases) in cellular processes and disease models. acs.org Analogues of this compound could be developed into highly selective probes for specific kinases or other enzymes. By modifying the scaffold to incorporate reporter tags (like biotin (B1667282) or fluorescent dyes) or photo-affinity labels, researchers could create tools for target identification, validation, and imaging, thereby advancing our understanding of fundamental biology.

Advancements in Synthetic Methodologies and High-Throughput Characterization Techniques

The exploration of the chemical space around this compound requires efficient and robust synthetic methods. Traditional urea synthesis often involves hazardous reagents like phosgene (B1210022) or isocyanates. nih.govgoogle.com Modern organic synthesis offers safer and more versatile alternatives that could be applied to this scaffold:

Catalyst-Free and Metal-Free Methods: Recent developments include catalyst-free methods for producing carbamates from ureas and alcohols, and metal-free syntheses of unsymmetrical ureas from CO2 and amines. rsc.orgmdpi.com These "green" approaches reduce environmental impact and improve safety.

Modern Catalytic Approaches: Palladium-catalyzed cross-coupling reactions allow for the efficient one-pot synthesis of unsymmetrical ureas from aryl chlorides. nih.gov Other transition-metal catalysts, using copper or iron, have also been employed for high-throughput urea synthesis. mdpi.com

Flow Chemistry: Continuous-flow synthesis enables the rapid, safe, and scalable production of urea derivatives. nih.gov This technology is particularly well-suited for generating compound libraries by allowing for automated and sequential reactions.

These advanced synthetic methodologies, coupled with High-Throughput Screening (HTS) and characterization techniques, can dramatically accelerate the development of new analogues. HTS allows for the rapid testing of thousands of compounds for a specific biological activity. mdpi.comrsc.org By combining high-throughput synthesis with HTS, large libraries of this compound derivatives can be quickly synthesized and evaluated, facilitating the rapid identification of lead compounds for further development in medicine or agriculture.

Q & A

Basic: What are the established synthetic routes for [(6-chloropyridin-2-yl)amino]urea, and how can purity be ensured?

Answer:
The synthesis typically involves Pd-catalyzed amination reactions. For example, intermediate compounds like 4-[(6-chloropyridin-2-yl)amino]benzonitrile (CAS 148493-37-2) are synthesized from 2,6-dichloropyridine via sequential amination steps . Key steps include:

  • Reagent selection : Use palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos.
  • Purification : Column chromatography or recrystallization with solvents like ethanol/water mixtures.
  • Purity validation : Confirm via HPLC (>95% purity) and NMR (absence of residual solvent peaks).
    Best practices : Monitor reaction progress with TLC and characterize intermediates via FTIR (e.g., urea C=O stretch at ~1650 cm⁻¹) .

Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound derivatives be resolved?

Answer:
Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Methodological approaches include:

  • Variable-temperature NMR : Identify temperature-dependent peak splitting caused by conformational changes.
  • X-ray refinement : Use SHELXL for high-resolution data to resolve ambiguities in bond lengths/angles .
  • DFT calculations : Compare experimental and computed spectra (e.g., Gaussian 16) to validate molecular geometries .
    Case study : A 2023 study resolved discrepancies in a urea derivative’s NH proton shifts by correlating solid-state (X-ray) and solution-state (NMR) data, attributing differences to hydrogen bonding in the crystal lattice .

Basic: What analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?

Answer:

  • UV-Vis spectroscopy : Monitor absorbance changes at λ_max (~270 nm) in buffers (pH 1–13) over 24 hours.
  • LC-MS : Detect degradation products (e.g., hydrolysis to 6-chloropyridin-2-amine) .
  • Kinetic analysis : Use pseudo-first-order models to calculate degradation rate constants (k) at each pH.
    Protocol : Prepare triplicate samples, control temperature (25°C), and validate with ANOVA (p < 0.05) for reproducibility .

Advanced: How can researchers design experiments to investigate this compound’s binding affinity to biological targets (e.g., enzymes)?

Answer:

  • Isothermal Titration Calorimetry (ITC) : Measure ΔH and Kd values by titrating the compound into a protein solution (e.g., 10 µM enzyme in Tris buffer).
  • Molecular docking : Use AutoDock Vina to predict binding poses; validate with mutagenesis studies (e.g., alanine scanning) .
  • Control experiments : Include negative controls (e.g., inactive analogs) and positive controls (known inhibitors).
    Data interpretation : Compare ΔG values from ITC and docking to identify discrepancies caused by solvation effects .

Basic: What are the best practices for reporting crystallographic data of this compound derivatives?

Answer:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL-2018 .
  • Validation : Check CIF files with PLATON for missed symmetry or solvent-accessible voids .
  • Reporting standards : Include R1/wR2 values (< 0.05), Flack parameter (for chiral centers), and CCDC deposition number.
    Example : A 2022 study reported a derivative’s structure (CCDC 2250121) with R1 = 0.0324, confirming unambiguous assignment .

Advanced: How can computational models predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT methods : Optimize geometries at the B3LYP/6-311+G(d,p) level; calculate Fukui indices to identify electrophilic sites .
  • Solvent effects : Use PCM models to simulate reactions in DMSO or acetonitrile.
  • Validation : Compare predicted activation energies (ΔG‡) with experimental kinetic data (e.g., via GC-MS monitoring).
    Case study : A 2024 computational study predicted regioselective substitution at the 6-chloro position, later confirmed by HPLC analysis of reaction mixtures .

Basic: How should researchers handle discrepancies in biological assay results for this compound?

Answer:

  • Troubleshooting steps :
    • Verify compound integrity (HPLC, NMR post-assay).
    • Replicate assays with fresh stock solutions to rule out degradation.
    • Standardize cell lines/passage numbers (e.g., HeLa cells < passage 20) .
  • Statistical analysis : Apply Student’s t-test (for n ≥ 3) or non-parametric tests (e.g., Mann-Whitney U for non-normal distributions) .

Advanced: What strategies optimize the scalability of this compound synthesis while minimizing byproducts?

Answer:

  • Process optimization :
    • Replace Pd catalysts with cheaper Ni catalysts for large-scale amination (e.g., NiCl₂(dppe)).
    • Use flow chemistry to control exothermic reactions and reduce side products .
  • Byproduct analysis : Employ LC-MS/MS to identify and quantify impurities (e.g., dimerization products).
  • Green chemistry metrics : Calculate E-factor (kg waste/kg product) to assess sustainability improvements .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods for weighing and reactions; monitor airborne exposure with OSHA-approved sensors.
  • Waste disposal : Neutralize acidic/basic waste before disposal in labeled containers .

Advanced: How can machine learning models enhance the design of this compound derivatives with improved pharmacokinetics?

Answer:

  • Data curation : Compile datasets of logP, solubility, and clearance rates from published analogs.
  • Model training : Use Random Forest or Graph Neural Networks (GNNs) to predict ADME properties .
  • Validation : Synthesize top-predicted candidates and compare in vivo results (e.g., rat plasma half-life) with predictions.
    Example : A 2023 study achieved 85% accuracy in predicting human liver microsome stability using a GNN-trained model .

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